N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide
Description
Historical Development of Benzodioxin-Sulfanylacetamide Derivatives
The structural lineage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide traces back to early investigations into benzodioxin-based pharmacophores. Benzodioxin derivatives gained prominence in the late 20th century due to their structural resemblance to bioactive natural products like silybin, which exhibits hepatoprotective and antioxidant properties. The integration of sulfonamide and sulfanyl groups into benzodioxin frameworks emerged as a strategic approach to enhance binding affinity and metabolic stability, inspired by the success of sulfa drugs in antimicrobial therapy.
Initial synthetic efforts focused on coupling 2,3-dihydro-1,4-benzodioxin-6-amine with electrophilic intermediates such as sulfonyl chlorides and bromoacetamides. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in alkaline media yielded parent sulfonamide derivatives, which were further functionalized with substituted phenylacetamide groups. This methodology laid the groundwork for diversifying the benzodioxin-sulfanylacetamide scaffold, culminating in the synthesis of this compound as a structurally optimized variant.
Position in Contemporary Medicinal Chemistry Research
In modern drug discovery, this compound occupies a niche as a dual-function scaffold with potential applications in metabolic and neurodegenerative disorders. Recent studies highlight its role as an inhibitor of α-glucosidase and acetylcholinesterase, enzymes critically involved in type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD), respectively. The compound’s design leverages the benzodioxin moiety for improved pharmacokinetic properties, while the 3-methylphenylsulfanyl group enhances target engagement through hydrophobic interactions.
Contemporary research has prioritized structural diversification to optimize activity. For example, substituents on the phenyl ring of the acetamide group significantly influence enzymatic inhibition profiles. A 2025 comparative study demonstrated that electron-donating groups (e.g., methyl) at the para position of the phenyl ring enhance α-glucosidase inhibition by 40% compared to electron-withdrawing groups. Additionally, the sulfanyl linkage’s flexibility facilitates conformational adaptability, enabling interactions with both polar and nonpolar enzyme subsites.
Theoretical Significance in Drug Discovery Paradigms
The compound’s theoretical importance stems from its modular architecture, which permits systematic exploration of structure-activity relationships (SAR). The benzodioxin core contributes to metabolic stability through its fused aromatic system and ether oxygen atoms, which mitigate oxidative degradation. Meanwhile, the acetamide spacer serves as a versatile linker, allowing precise tuning of molecular geometry and electronic properties.
Quantum mechanical calculations predict that the sulfanyl group’s lone electron pairs participate in hydrogen bonding with catalytic residues in α-glucosidase’s active site, while the 3-methylphenyl group occupies a hydrophobic pocket adjacent to the binding cleft. This dual-binding mode is hypothesized to account for the compound’s submicromolar inhibitory potency in vitro. Furthermore, molecular dynamics simulations suggest that the benzodioxin ring’s planarity enhances π-π stacking interactions with aromatic residues in acetylcholinesterase.
Research Rationale and Knowledge Gaps
The rationale for investigating this compound centers on addressing unmet needs in multifactorial diseases. Unlike single-target agents, its dual inhibitory activity against α-glucosidase and acetylcholinesterase positions it as a potential polypharmacological candidate for comorbid T2DM and AD. However, critical knowledge gaps persist:
- Synthetic Scalability : Current routes rely on multi-step procedures with moderate yields (45–65%). Optimizing catalytic systems (e.g., transition metal catalysts) could improve efficiency.
- Target Selectivity : Off-target effects on related enzymes (e.g., butyrylcholinesterase) remain uncharacterized.
- In Vivo Validation : No published studies evaluate pharmacokinetics or efficacy in animal models.
A comparative analysis of synthetic methodologies is presented below:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-3-2-4-14(9-12)22-11-17(19)18-13-5-6-15-16(10-13)21-8-7-20-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWQRHMTFYQBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321817 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328287-32-7 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxin ring.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the benzodioxin intermediate with a thiol derivative, such as 3-methylthiophenol, under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the formation of the acetamide group. This is typically done by reacting the sulfanyl intermediate with chloroacetyl chloride in the presence of a base, followed by amination to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
This reaction cleaves the amide bond, producing acetic acid and the corresponding amine (2,3-dihydro-1,4-benzodioxin-6-amine) . -
Basic Hydrolysis :
Sodium hydroxide facilitates saponification, forming sodium acetate and the free amine.
Oxidation Reactions
The sulfanyl (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 2–4 hours | 75–80% | |
| m-CPBA | Sulfone derivative | Dichloromethane, 0°C to RT | 65–70% |
Oxidation pathways are critical for modifying the compound’s electronic properties and biological activity.
Substitution Reactions
The sulfanyl group can participate in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents:
-
Alkylation :
For instance, reaction with methyl iodide replaces the sulfanyl hydrogen with a methyl group. -
Acylation :
Acetyl chloride introduces an acyl group at the sulfur atom.
Cycloaddition and Ring-Opening Reactions
The benzodioxane moiety undergoes ring-opening under strong acidic conditions (e.g., concentrated H₂SO₄), yielding catechol derivatives . Additionally, the thioether group may participate in [3+2] cycloadditions with nitriles to form thiazole rings.
Biological Interactions
While not strictly "chemical reactions," the compound’s interaction with enzymes is mechanistically relevant:
-
α-Glucosidase Inhibition : The sulfanyl-acetamide structure binds to the enzyme’s active site, disrupting carbohydrate metabolism .
-
Acetylcholinesterase (AChE) Inhibition : Modest activity observed, likely due to π-π stacking with aromatic residues .
Synthetic Methodology
The compound is synthesized via a multi-step route:
-
Sulfanylation : Coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 3-methylthiophenol using bromoacetyl bromide .
-
Acetamide Formation : Reaction with acetyl chloride in the presence of a base (e.g., Na₂CO₃) .
Key Reaction :
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and H₂S.
-
Photodegradation : UV exposure induces cleavage of the sulfanyl bond, forming disulfides.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide involves several steps. Initially, N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield a sulfonamide derivative. This intermediate is subsequently reacted with various bromo-N-(un/substituted-phenyl)acetamides to produce the target compound. Characterization of the synthesized compounds typically employs techniques such as IR spectroscopy and NMR analysis to confirm their structures and purity .
Enzyme Inhibition
One of the primary applications of this compound is its enzyme inhibitory activity. Studies have shown that this compound exhibits significant inhibitory effects against:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus (T2DM). The inhibition of α-glucosidase can help regulate blood sugar levels post-meal by slowing down carbohydrate absorption .
- Acetylcholinesterase : This enzyme is involved in the breakdown of the neurotransmitter acetylcholine and is a target for Alzheimer's disease treatments. While the compound showed weaker inhibition against acetylcholinesterase compared to α-glucosidase, it still presents potential for neuroprotective applications .
Diabetes Management
Given its potent α-glucosidase inhibition, this compound could be developed as a therapeutic agent for T2DM. By delaying carbohydrate digestion and absorption, it may help mitigate postprandial hyperglycemia.
Neuroprotection
The compound's interaction with acetylcholinesterase suggests potential applications in neurodegenerative diseases like Alzheimer's. While further research is needed to explore its efficacy in vivo, initial findings indicate that it may contribute to cognitive health by preserving acetylcholine levels in the brain.
In Vitro Studies
Recent studies have demonstrated the effectiveness of various derivatives of this compound in inhibiting target enzymes in vitro. For instance:
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | High |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | Moderate |
These results suggest that modifications to the benzodioxane structure can enhance inhibitory activity against specific enzymes .
Molecular Docking Studies
In silico molecular docking studies have corroborated the experimental findings by predicting binding affinities and interactions between the compound and target enzymes. These studies provide insights into the molecular mechanisms underlying the observed biological activities and guide further optimization of the compound's structure for improved efficacy .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological and Functional Divergence
- Antimicrobial Activity: Sulfonamide derivatives (e.g., 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide) exhibit significant antibacterial and antifungal activity, attributed to the sulfonyl group’s electron-withdrawing effects and membrane disruption .
- Anti-inflammatory Potential: The carboxylic acid analog (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) shows efficacy in carrageenan-induced edema models, comparable to Ibuprofen . The acetamide group in the target compound may modulate COX-2 selectivity differently due to altered hydrogen-bonding capacity.
- Structural Rigidity vs. Flexibility : Thiadiazole-containing analogs (e.g., and ) introduce planar, conjugated systems that enhance binding to enzymes like thymidylate synthase, whereas the target compound’s flexible sulfanyl chain may favor interactions with hydrophobic pockets .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Methyl groups on the phenyl ring (e.g., 3-methylphenyl in the target compound) improve metabolic stability by blocking oxidative sites .
- Sulfur-Containing Moieties : Sulfanyl groups increase lipophilicity (logP), enhancing blood-brain barrier penetration, while sulfonamides improve solubility and hydrogen-bond acceptor capacity .
- Dioxane Ring Modifications: Antihepatotoxic activity in flavones (e.g., 3',4'-dioxino flavones) correlates with hydroxy methyl substituents, suggesting that analogous modifications in the target compound’s dioxane ring could enhance hepatoprotective effects .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is carried out in an aqueous alkaline medium at room temperature. The pH is maintained using sodium carbonate.
- Final Product Formation : The final product is obtained after several purification steps, including precipitation and filtration.
The overall reaction scheme can be summarized as follows:
This compound is then further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target sulfonamide derivatives .
Enzyme Inhibition Studies
Recent studies have evaluated the biological activity of this compound through its effects on specific enzymes relevant to metabolic disorders:
- α-Glucosidase Inhibition : The compound has shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption.
- Acetylcholinesterase Inhibition : Additionally, the compound exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This property indicates potential therapeutic applications in Alzheimer's disease (AD) treatment .
Neuroprotective Effects
The neuroprotective effects of derivatives containing the benzodioxin moiety have been investigated in models of neurodegeneration. For instance:
- Oxidative Stress Reduction : Compounds similar to this compound have demonstrated efficacy in reducing oxidative stress markers and inflammation in neuronal cells subjected to neurotoxic agents like ethanol .
- In Vivo Studies : In animal models, these compounds were shown to ameliorate memory impairment and neuroinflammation through mechanisms involving the modulation of pro-inflammatory cytokines such as TNF-α and COX-2 .
Study 1: Neuroprotective Properties
A study investigated the effects of a derivative similar to this compound on ethanol-induced neurodegeneration in rats. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups .
Study 2: Enzyme Activity Assessment
Another study focused on assessing the inhibitory effects of various synthesized derivatives on α-glucosidase and AChE activities. The findings revealed that certain derivatives exhibited IC50 values comparable to established inhibitors used for T2DM and AD therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via sequential sulfonylation and alkylation. First, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10) using aqueous Na₂CO₃ to form sulfonamide intermediates . Subsequent alkylation with 2-bromo-N-(substituted-phenyl)acetamides in dimethylformamide (DMF) with lithium hydride (LiH) as an activator yields the final acetamide derivatives .
- Characterization : Structures are confirmed via ¹H-NMR (e.g., NH peaks at δ 8.5–10.5 ppm), IR (C=O stretch at ~1650 cm⁻¹), and CHN elemental analysis .
Q. How are the α-glucosidase inhibitory activities of such acetamide derivatives evaluated experimentally?
- Assay Design : Enzymatic inhibition is measured using α-glucosidase (EC 3.2.1.20) in a spectrophotometric assay. The IC₅₀ values are determined by incubating compounds with the enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), monitoring absorbance at 405 nm. Acarbose is used as a reference standard (IC₅₀ = 37.38 ± 0.12 μM) .
- Data Interpretation : Triplicate experiments are performed, with results expressed as mean ± SEM. Compounds like 7i and 7k show moderate activity (IC₅₀ ~80 μM), while others exhibit weaker inhibition (>100 μM) .
Advanced Research Questions
Q. How can structural modifications at the phenylsulfanyl or benzodioxin moieties enhance α-glucosidase inhibition?
- SAR Insights : Substituents at the phenyl ring (e.g., electron-withdrawing groups like nitro or halogens) and steric effects influence binding. For example, derivatives with 4-methylphenyl sulfonyl groups (e.g., 7k) show improved inhibition due to enhanced hydrophobic interactions with the enzyme’s active site .
- Experimental Validation : Comparative IC₅₀ studies of analogs with varying substituents (e.g., 7a-l) reveal that ortho-substituted phenyl groups reduce activity, while para-substituted groups improve potency .
Q. What strategies resolve discrepancies in bioactivity data between structurally similar derivatives?
- Data Contradiction Analysis : Conflicting results (e.g., 7i vs. 7j) may arise from subtle differences in reaction conditions (e.g., pH during sulfonylation) or impurities in intermediates. Re-evaluate synthesis protocols using HPLC purity checks and replicate assays .
- Statistical Rigor : Use ANOVA or t-tests to confirm significance between IC₅₀ values. For instance, 7k’s IC₅₀ (81.12 ± 0.13 μM) is statistically distinct from 7j (>100 μM) .
Q. How can computational methods (e.g., molecular docking) predict the binding mode of this compound with α-glucosidase?
- In Silico Workflow : Perform homology modeling of α-glucosidase (PDB: 2ZE0) and dock the compound using AutoDock Vina. Focus on key residues like Asp215 and Glu277 involved in substrate recognition.
- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values to identify pharmacophore features .
Q. What analytical challenges arise in characterizing acetamide derivatives with complex substituents?
- Spectroscopic Pitfalls : Overlapping ¹H-NMR signals (e.g., aromatic protons in benzodioxin and phenylsulfanyl groups) require high-field instruments (≥400 MHz) or 2D-COSY for resolution .
- Mass Spectrometry : Use HRMS (ESI-QTOF) to confirm molecular ions (e.g., [M+H]⁺ for C₂₀H₁₉N₃O₄S: calc. 397.45, obs. 397.44) and rule out adducts .
Methodological Best Practices
Q. How to optimize reaction yields for large-scale synthesis?
- Process Refinement : Use controlled dropwise addition of benzenesulfonyl chloride to avoid exothermic side reactions. Replace LiH with milder bases (e.g., K₂CO₃) in DMF to reduce decomposition .
- Scale-Up Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and employ column chromatography (silica gel, 60–120 mesh) for purification .
Q. What controls are essential in enzyme inhibition assays to ensure reproducibility?
- Assay Design : Include blanks (enzyme + buffer), negative controls (substrate + inhibitor), and positive controls (acarbose). Pre-incubate enzyme and inhibitor for 15 min before adding substrate .
- Buffer Consistency : Use 50 mM phosphate buffer (pH 6.8) to maintain enzyme stability, and validate pH with a calibrated meter .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
